2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-9(2)14(16(20)21)18-15(19)13(25-17(18)24)8-10-7-11(22-3)5-6-12(10)23-4/h5-9,14H,1-4H3,(H,20,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFLBNGSUZPSD-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a thiazolidinone derivative that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18N2O4S2
- IUPAC Name : N-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide
- SMILES : Cc(cccc1)c1C(NN(C(/C(/S1)=C\c(cc(cc2)OC)c2OC)=O)C1=S)=O
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit various bacterial enzymes, leading to its potential use as an antimicrobial agent. For instance, studies suggest that it can effectively inhibit the growth of certain pathogenic bacteria by disrupting their metabolic processes .
Antioxidant Properties
The compound also demonstrates notable antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, contributing to its potential therapeutic applications in diseases associated with oxidative damage .
Tyrosinase Inhibition
One of the most significant biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. Studies have shown that derivatives of thiazolidinones can exhibit strong tyrosinase inhibitory effects, with some compounds demonstrating IC50 values lower than those of standard inhibitors like kojic acid .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 2b | 0.47 ± 0.97 | Strongest inhibition observed |
| 2f | 15.24 ± 1.68 | Comparable to kojic acid |
| Kojic Acid | 25 | Standard reference |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Competitive Inhibition : The compound acts as a competitive inhibitor of tyrosinase by binding to the enzyme's active site, thereby preventing substrate access and reducing melanin synthesis .
- Antioxidant Mechanism : Through the donation of electrons or hydrogen atoms, the compound neutralizes free radicals and reactive oxygen species (ROS), mitigating oxidative stress .
- Enzyme Interaction : The interaction with bacterial enzymes disrupts their function, leading to antibacterial effects .
Study on Tyrosinase Inhibition
In a comparative study examining various thiazolidinone derivatives, the compound exhibited a strong inhibitory effect on mushroom tyrosinase, with a significant reduction in enzyme activity observed at varying concentrations. The results indicated that structural modifications significantly influence the inhibitory potency of these compounds .
Antimicrobial Efficacy Assessment
A recent study assessed the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens. The results demonstrated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural features that may interact with biological targets. The thiazolidinone core is known for various biological activities, including anti-inflammatory and antitumor effects.
Case Study: Antitumor Activity
A study investigated the antitumor properties of similar thiazolidinone derivatives. Results indicated that compounds with modifications on the phenyl ring exhibited significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) .
Research has shown that compounds with a thiazolidinone structure can exhibit antimicrobial properties. The presence of sulfur in the structure enhances interaction with microbial enzymes, potentially leading to effective inhibition.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of thiazolidinones displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Synthetic Chemistry
The compound can serve as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, making it a valuable building block in organic synthesis.
Synthesis Process
The synthesis typically involves:
- Condensation of 2,5-dimethoxybenzaldehyde with a thiazolidinone precursor.
- Cyclization reactions under acidic conditions to form the desired product.
- Purification through recrystallization or chromatography .
Pharmacological Research
Given its structural complexity, this compound is being explored for its pharmacokinetic properties and potential as a drug candidate.
Pharmacokinetics Study
Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in drug formulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Arylidene Substituents: Methoxy groups (2,5- vs. 2,4- or 2,3-) alter electronic and steric properties. For instance, 2,4-dimethoxy derivatives may exhibit enhanced resonance stabilization compared to 2,5-isomers .
Side Chain Modifications: Branched chains (3-methylbutanoic acid) vs. linear chains (butanoic acid) influence steric bulk and solubility. Methylsulfanyl groups (e.g., in ) may enhance lipophilicity and metabolic stability.
Stereochemistry :
- The E-configuration in the target compound vs. Z-isomers (e.g., ) affects molecular geometry and intermolecular interactions.
Preparation Methods
Synthesis of (Z)-5-(2,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one
Reagents :
- 2-Thioxothiazolidin-4-one (1.0 equiv)
- 2,5-Dimethoxybenzaldehyde (1.1 equiv)
- Anhydrous sodium acetate (1.5 equiv)
- Glacial acetic acid (solvent)
Procedure :
- Combine 2-thioxothiazolidin-4-one (10 mmol, 1.33 g) and anhydrous sodium acetate (15 mmol, 1.23 g) in glacial acetic acid (15 mL).
- Add 2,5-dimethoxybenzaldehyde (11 mmol, 1.82 g) dropwise under nitrogen.
- Reflux at 120°C for 4–6 hours, monitoring by TLC (ethyl acetate/hexane, 3:7).
- Cool to room temperature, pour into ice water (50 mL), and filter the precipitate.
- Recrystallize from ethanol to yield yellow crystals (Yield: 78–82%).
Mechanistic Insight :
The reaction proceeds via base-catalyzed Knoevenagel condensation, where sodium acetate deprotonates the thiazolidinone’s active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Conjugated π-system stabilization drives Z-selectivity.
Thioether Formation: Methylation of the Thiol Group
Reagents :
- (Z)-5-(2,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one (1.0 equiv)
- Iodomethane (1.5 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure :
- Dissolve the intermediate (5 mmol, 1.72 g) in dichloromethane (20 mL).
- Add triethylamine (10 mmol, 1.01 g) and iodomethane (7.5 mmol, 1.06 g) at 0°C.
- Stir at room temperature for 3 hours (TLC monitoring: chloroform/methanol, 9:1).
- Wash with water (3 × 20 mL), dry over Na2SO4, and concentrate.
- Purify by column chromatography (SiO2, ethyl acetate/hexane 1:4) to isolate the methylthio derivative (Yield: 85–88%).
Spectral Validation :
- IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, CH=), 6.95–7.12 (m, 3H, Ar–H), 3.85 (s, 6H, OCH3), 2.45 (s, 3H, SCH3).
Structural Elucidation and Analytical Data
Spectroscopic Characterization
IR (KBr) :
- 3420 cm⁻¹ (O–H, carboxylic acid)
- 1730 cm⁻¹ (C=O, thiazolidinone)
- 1615 cm⁻¹ (C=C, benzylidene)
- 1175 cm⁻¹ (C–O, methoxy)
¹H NMR (400 MHz, DMSO-d6) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.1 | s (br) | 1H | COOH |
| 7.88 | s | 1H | CH= |
| 6.75–7.02 | m | 3H | Ar–H |
| 4.32 | t (J=7.2 Hz) | 1H | N–CH |
| 3.82 | s | 6H | OCH3 |
| 2.20–2.45 | m | 2H | CH(CH3)2 |
| 1.95 | m | 1H | CH(CH3)2 |
| 0.92 | d (J=6.8 Hz) | 6H | (CH3)2 |
¹³C NMR (100 MHz, DMSO-d6) :
δ 178.4 (C=O, thiazolidinone), 170.2 (COOH), 159.8 (C–O), 143.5 (CH=), 129.1–112.4 (Ar–C), 55.3 (OCH3), 42.1 (N–CH), 28.7 (CH(CH3)2), 22.1 ((CH3)2).
HRMS (ESI) :
Calculated for C₂₀H₂₃NO₆S₂ [M+H]⁺: 438.1048. Found: 438.1051.
Mechanistic and Kinetic Considerations
The rate-determining step in the Knoevenagel condensation involves the formation of the enolate intermediate, which is accelerated by sodium acetate. Substituent effects on the aryl aldehyde influence reaction kinetics: electron-donating groups (e.g., methoxy) lower the activation energy by stabilizing the transition state through resonance.
Comparative Analysis of Synthetic Routes
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of this thiazolidinone derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the presence of the (5E)-configuration and substituents like the 2,5-dimethoxyphenyl group. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., 397.472 g/mol as per linear formula C₁₇H₁₉NO₆S₂) . X-ray crystallography may resolve ambiguities in stereochemistry, as demonstrated in related thiazolidinone analogs .
Q. What is the standard synthetic route for this compound?
- Methodological Answer : A typical procedure involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and aromatic aldehydes (e.g., 2,5-dimethoxybenzaldehyde) in acetic acid/DMF. Recrystallization from DMF-ethanol yields the pure product. Reaction monitoring via TLC and pH control (using sodium acetate) optimizes yield .
Q. How can researchers validate the bioactivity of this compound in vitro?
- Methodological Answer : Use enzyme inhibition assays (e.g., against kinases or proteases) with positive controls. For cytotoxicity, employ MTT assays on cell lines, ensuring DMSO concentrations <0.1% to avoid solvent interference. Structural analogs with modified arylidene groups (e.g., 4-hydroxyphenyl or iodophenyl substitutions) provide comparative data .
Advanced Research Questions
Q. How can synthetic yields be improved for analogs with bulky substituents?
- Methodological Answer : Replace acetic acid with propionic acid to enhance solubility of hydrophobic intermediates. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 2 hours) while maintaining stereoselectivity. Catalytic amounts of piperidine may mitigate side reactions in Knoevenagel condensations .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Re-evaluate compound stability under assay conditions: thioxo-thiazolidinones may degrade in basic media, requiring LC-MS stability profiling . Standardize cell culture conditions (e.g., serum-free media) to reduce variability .
Q. How can computational modeling predict SAR for this compound’s derivatives?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the thioxo group and arylidene moiety, which influence electrophilic reactivity. Molecular docking (AutoDock Vina) identifies key interactions with targets like PPAR-γ, guided by crystallographic data from analogs .
Q. What experimental factors affect the compound’s stability during storage?
- Methodological Answer : Store lyophilized powder at -20°C under argon to prevent oxidation of the sulfanylidene group. Avoid aqueous buffers with pH >7.0, as hydrolysis of the thiazolidinone ring occurs. Stability studies using accelerated aging (40°C/75% RH) with HPLC monitoring are recommended .
Q. How do structural modifications at the 3-methylbutanoic acid moiety alter pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
